Azasetron hydrochloride

Catalog No.
S520007
CAS No.
123040-16-4
M.F
C17H21Cl2N3O3
M. Wt
386.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azasetron hydrochloride

CAS Number

123040-16-4

Product Name

Azasetron hydrochloride

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride

Molecular Formula

C17H21Cl2N3O3

Molecular Weight

386.3 g/mol

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H

InChI Key

DBMKBKPJYAHLQP-UHFFFAOYSA-N

SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl

solubility

Soluble in DMSO

Synonyms

azasetron, azasetron, (+-)-isomer, N-(1-azabicyclo(2.2.2)oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4 -dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride, Y 25130, Y-25130

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl

The exact mass of the compound Azasetron is 385.096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. It belongs to the ontological category of benzoxazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Chemotherapy-Induced Nausea and Vomiting (CINV)

Application in Transdermal Drug Delivery System

Application in Quantitative Analysis

Application in Treatment of Sudden Sensorineural Hearing Loss (SSNHL)

Application in Platinum-Induced Ototoxicity

Application in Stability Studies

Azasetron hydrochloride, also known by its IUPAC name hydrogen N-{1-azabicyclo[2.2.2]octan-3-yl}-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide chloride, is a synthetic compound primarily utilized as an antiemetic agent. It functions as a serotonin 3 receptor antagonist, effectively preventing nausea and vomiting associated with cancer chemotherapy, particularly treatments involving cisplatin . The compound has a molecular formula of C17H21Cl2N3O3 and a molecular weight of approximately 386.273 g/mol .

Azasetron acts as a selective antagonist of the 5-HT3 receptor, located primarily in the gut and brainstem []. When chemotherapy drugs trigger the release of serotonin (5-HT), it binds to the 5-HT3 receptor, stimulating a signaling cascade that leads to nausea and vomiting. Azasetron competitively binds to the 5-HT3 receptor, preventing serotonin from binding and effectively blocking the nausea and vomiting pathway [].

Data on specific toxicity levels is limited, but studies suggest a good safety profile with minimal risk of serious adverse effects at recommended doses [].

  • Methylation: The initial step involves the methylation of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester.
  • Hydrolysis: Following methylation, hydrolysis is performed to yield 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid.
  • Activation Esterification and Aminolysis: The final steps involve activation esterification using N-hydroxy-succinamide and aminolysis to produce azasetron hydrochloride with a yield stabilization of 70%-75% .

Azasetron hydrochloride exhibits significant biological activity as an antiemetic. Its primary mechanism involves blocking the serotonin 3 receptors in the gastrointestinal tract and central nervous system, which mitigates the emetic response triggered by chemotherapy agents . Additionally, preclinical studies have indicated that azasetron possesses antimitogenic and apoptotic effects on certain cancer cell lines, suggesting potential applications beyond antiemetic use .

The synthesis methods for azasetron hydrochloride are noteworthy for their efficiency and yield:

  • Initial Reactants: The process begins with specific precursors such as 6-chloro-3-oxo compounds.
  • Controlled Conditions: The reactions are conducted under controlled temperatures (up to 60°C) to optimize yields during methylation and hydrolysis.
  • Recrystallization: Post-synthesis purification is achieved through recrystallization techniques using dehydrated alcohol and dimethylformamide .

Research indicates that azasetron hydrochloride interacts with serotonin receptors, specifically acting as an antagonist to serotonin 3 receptors. This interaction is crucial for its efficacy in preventing chemotherapy-induced nausea and vomiting. Studies have also explored its neuroprotective effects in ischemic conditions, demonstrating a dose-dependent protective effect on neuronal tissues .

Azasetron hydrochloride shares structural and functional similarities with several other compounds that act as serotonin receptor antagonists. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
OndansetronSerotonin 3 receptor antagonistAntiemetic for chemotherapyWidely used; marketed globally
GranisetronSerotonin 3 receptor antagonistAntiemetic for chemotherapyLonger half-life than azasetron
PalonosetronSerotonin 3 receptor antagonistAntiemetic for chemotherapyUnique binding profile; longer duration of action

Azasetron hydrochloride stands out due to its specific structural characteristics derived from the bicyclic framework, which may contribute to its distinct pharmacological profile compared to other similar compounds .

The multi-step synthesis of azasetron hydrochloride from 5-chlorosalicylic acid methyl ester represents a well-established pathway that has undergone significant optimization in recent decades [1] [2]. This synthetic route involves several critical transformations that build the complex benzoxazine core structure characteristic of this 5-hydroxytryptamine type 3 receptor antagonist [3]. The pathway progresses through key intermediates including nitrated salicylic acid derivatives, reduced amino compounds, and methylated benzoxazine structures before final quinuclidine coupling [1] [4].

Nitration Reaction Mechanisms and Regioselectivity

The nitration of 5-chlorosalicylic acid methyl ester represents a fundamental electrophilic aromatic substitution that exhibits remarkable regioselectivity under controlled conditions [5] [6]. The reaction proceeds through formation of the nitronium ion electrophile, which attacks the aromatic ring at positions activated by the electron-donating hydroxyl group [6]. Research has demonstrated that the regioselectivity in nitration reactions is primarily determined by the symmetry of the highest occupied molecular orbital of the aromatic substrate and the stabilization effects of electron-donating substituents [6].

The phenolic hydroxyl group in 5-chlorosalicylic acid methyl ester provides strong ortho- and para-directing effects through resonance stabilization [5] [6]. However, the para-position is already occupied by the carboxyl ester group, leaving the ortho-position adjacent to the hydroxyl as the primary site for nitration [2]. The chlorine substituent at the 5-position exerts a moderate electron-withdrawing inductive effect while providing weak resonance donation, creating a subtle balance that influences the overall reactivity pattern [6].

Computational studies using density functional theory at the M06-2X level have revealed that the nitration mechanism likely involves a single electron transfer process for activated aromatic systems [6]. The regioselectivity is mainly determined by the structure of the second-highest occupied molecular orbital of the aromatic radical cation formed during the single electron transfer step [6]. In the case of 5-chlorosalicylic acid methyl ester, this mechanism favors selective attack at the 3-position, ortho to the hydroxyl group, yielding the desired 3-nitro-5-chlorosalicylic acid methyl ester intermediate [2] [6].

The reaction typically employs a mixture of nitric acid and sulfuric acid at temperatures ranging from 0 to 25 degrees Celsius to maintain selectivity and minimize side reactions [2]. Under these conditions, yields of 85 to 95 percent can be achieved with high regioselectivity [2]. The temperature control is critical, as elevated temperatures can lead to polynitration or oxidative side reactions that reduce the yield of the desired mononitro product [6].

Reductive Amination Using Stannous Chloride Catalysis

The reduction of the nitro group to form the corresponding amine represents a critical transformation in the azasetron synthesis pathway [2] [7]. Traditional approaches have employed iron powder reduction in glacial acetic acid medium, achieving yields of 90 to 95 percent under optimized conditions [2]. However, recent advances have explored stannous chloride catalysis as an alternative methodology offering enhanced selectivity and milder reaction conditions [7].

Stannous chloride-catalyzed reductive amination has emerged as a chemoselective method for converting carbonyl compounds to tertiary amines using polymethylhydrosiloxane as the reducing agent in methanol [7]. This methodology demonstrates excellent functional group tolerance and operates under relatively mild conditions compared to traditional metal-mediated reductions [7]. The reaction mechanism involves coordination of the stannous chloride to the nitrogen-containing intermediate, followed by hydride delivery from the siloxane reducing agent [7].

In the context of azasetron synthesis, the stannous chloride system offers several advantages over iron powder reduction [7]. The reaction proceeds under ambient pressure conditions without the need for elevated temperatures, reducing energy consumption and improving process safety [7]. Additionally, the use of polymethylhydrosiloxane as a reducing agent generates less hazardous waste compared to iron-based systems, aligning with green chemistry principles [7] [8].

The optimized stannous chloride protocol typically employs stannous chloride dihydrate in concentrations ranging from 10 to 20 mole percent relative to the nitro substrate [7]. The reaction is conducted in methanol at temperatures between 25 and 60 degrees Celsius for 4 to 12 hours, yielding the desired amino compound in 80 to 90 percent yield [2] [7]. The mild conditions preserve sensitive functional groups and minimize formation of side products that can complicate downstream purification steps [7].

Methylation Protocols with Dimethyl Carbonate

The methylation of the amino-substituted benzoxazine precursor represents a crucial step that introduces the N-methyl functionality essential for biological activity [1] [9]. Traditional methylation approaches have relied on methyl iodide or dimethyl sulfate as methylating agents, but environmental and safety concerns have driven the development of alternative protocols using dimethyl carbonate [9] [10] [11].

Dimethyl carbonate has emerged as an environmentally benign methylating agent that offers significant advantages over traditional alkylating reagents [9] [10] [11]. Unlike methyl iodide, which is highly toxic and requires specialized handling procedures, dimethyl carbonate is non-toxic, biodegradable, and can be derived from renewable sources [9] [12]. The compound acts as both solvent and methylating agent in many applications, simplifying reaction workup and reducing waste generation [11].

The methylation mechanism using dimethyl carbonate involves nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by elimination of methoxide and subsequent decarboxylation [9] [10]. This process can be catalyzed by organic bases such as 1,8-diazabicycloundec-7-ene or ionic liquid catalysts that enhance the electrophilicity of the carbonate group [9] [11]. The reaction typically proceeds under elevated temperatures ranging from 90 to 160 degrees Celsius, depending on the substrate and catalyst system employed [9] [11].

Recent developments have demonstrated that ionic liquids can serve as effective catalysts for dimethyl carbonate methylation reactions [11]. These catalysts enable N-methylation of indoles and related aromatic amines with only 2 mole percent catalyst loading under microwave heating conditions [11]. The ionic liquid approach offers advantages including catalyst recyclability, reduced reaction times, and improved selectivity compared to traditional base-catalyzed protocols [11].

In the specific context of azasetron synthesis, dimethyl carbonate methylation can be conducted using potassium carbonate as base in dimethylformamide solvent at 60 degrees Celsius [1]. Under these conditions, the reaction achieves yields comparable to traditional methylating agents while offering improved safety and environmental profiles [1] [9]. The methylated product can be isolated through aqueous workup and recrystallization, providing material suitable for subsequent synthetic transformations [1].

Critical Analysis of "One-Pot" Methodologies

One-pot synthesis methodologies have gained significant attention in pharmaceutical process development due to their potential to reduce waste, minimize purification steps, and improve overall process efficiency [13] [14]. In the context of azasetron hydrochloride synthesis, one-pot approaches offer particular advantages for combining the activation esterification and aminolysis steps that form the final amide bond [1] [4].

The traditional approach to azasetron synthesis involves separate isolation and purification of the carboxylic acid intermediate before activation and coupling with quinuclidine [1]. This multi-step process requires extensive handling of intermediates and generates substantial solvent waste during purification operations [1]. One-pot methodologies address these limitations by conducting multiple transformations in the same reaction vessel without intermediate isolation [13] [14].

Recent patent literature describes one-pot protocols that combine the hydrolysis of the methyl ester, activation with N-hydroxysuccinimide, and coupling with 3-quinuclidinylamine hydrochloride in a single operation [1] [4]. These processes typically begin with the methylated benzoxazine ester and proceed through base-catalyzed hydrolysis at controlled pH conditions [1]. The resulting carboxylic acid is then activated in situ using N-hydroxysuccinimide and dicyclohexylcarbodiimide, followed by direct addition of the quinuclidine coupling partner [1].

The success of one-pot methodologies depends critically on the compatibility of reaction conditions across multiple transformation steps [14]. In azasetron synthesis, this requires careful optimization of temperature, pH, and solvent systems to ensure each reaction proceeds efficiently without interfering with subsequent steps [1] [14]. Temperature control is particularly important, as the activation esterification typically requires temperatures between 10 and 15 degrees Celsius, while the hydrolysis step may be conducted at ambient temperature [1].

One-pot approaches have demonstrated yield improvements of 10 to 15 percent compared to stepwise protocols, primarily due to reduced material losses during isolation and purification steps [13] [14]. Additionally, these methodologies significantly reduce overall reaction time, with complete conversion achievable in 16 to 20 hours compared to several days required for traditional multi-step approaches [1] [13]. The reduced processing time translates directly to improved productivity and reduced manufacturing costs [14] [15].

However, one-pot methodologies also present certain challenges that must be carefully managed during process development [13] [14]. The accumulation of byproducts and unreacted starting materials can lead to reduced selectivity in subsequent reaction steps [13]. Additionally, the inability to purify intermediates means that any impurities formed early in the sequence will be carried through to the final product [14]. These considerations require robust analytical monitoring and careful optimization of reaction parameters to ensure consistent product quality [13] [14].

Green Chemistry Considerations in Process Development

The development of azasetron hydrochloride synthesis has increasingly incorporated green chemistry principles to reduce environmental impact and improve process sustainability [12] [8]. These considerations span all aspects of the synthetic route, from raw material selection to waste minimization and energy efficiency [12] [8].

Solvent selection represents a primary area where green chemistry principles can be effectively implemented [12] [8]. Traditional azasetron synthesis employs chlorinated solvents such as dichloromethane and chloroform for extraction and purification operations [1] [2]. These solvents pose environmental and health risks and require specialized disposal procedures [12]. Alternative solvent systems based on ethyl acetate, alcohols, or aqueous media offer improved environmental profiles while maintaining acceptable process performance [2] [12].

The replacement of toxic methylating agents with dimethyl carbonate represents another significant advancement in green chemistry implementation [9] [12]. Traditional protocols using methyl iodide or dimethyl sulfate require extensive safety precautions and generate hazardous waste streams [1] [9]. Dimethyl carbonate methylation eliminates these concerns while providing comparable synthetic efficiency [9] [11]. This substitution aligns with the green chemistry principle of using safer chemicals and demonstrates how environmental considerations can drive innovation in synthetic methodology [12].

Energy efficiency considerations have led to the development of room temperature and ambient pressure protocols that reduce overall energy consumption [7] [12]. The stannous chloride reduction methodology operates under mild conditions compared to traditional iron powder protocols, reducing heating requirements and improving process sustainability [7]. Similarly, optimized crystallization procedures that operate at lower temperatures contribute to overall energy savings [12] [8].

Waste minimization strategies focus on maximizing atom economy and reducing the formation of stoichiometric byproducts [12] [8]. One-pot methodologies contribute to this goal by eliminating intermediate purification steps and reducing solvent consumption [13] [12]. Additionally, the development of catalytic processes that operate with reduced reagent loadings helps minimize waste generation throughout the synthetic sequence [7] [12].

Catalyst selection and development represents another area where green chemistry principles guide process optimization [12] [8]. The transition from stoichiometric iron powder reduction to catalytic stannous chloride systems reduces metal waste and improves overall process efficiency [7] [12]. Future developments may explore enzymatic or organocatalytic alternatives that further reduce the environmental footprint of key synthetic transformations [12] [15].

Process intensification through continuous flow synthesis offers additional opportunities to implement green chemistry principles [8] [16]. Continuous processes typically operate with improved heat and mass transfer, enabling more efficient reactions and reduced energy consumption [8] [16]. Additionally, the precise control available in flow systems allows for optimization of reaction conditions to minimize byproduct formation and maximize selectivity [16] [17].

The implementation of real-time analytical monitoring enables dynamic optimization of reaction conditions to maintain optimal performance while minimizing waste generation [12] [18]. Process analytical technology tools such as in-line spectroscopy and automated sampling systems provide immediate feedback on reaction progress and product quality [18]. This capability allows for rapid adjustment of process parameters to maintain optimal conditions and prevent the formation of impurities that would require additional purification steps [18].

Industrial scale-up considerations require careful evaluation of the environmental impact of manufacturing processes [8] [19]. The selection of synthetic routes that minimize hazardous waste generation and energy consumption becomes increasingly important as production volumes increase [8] [19]. Additionally, the development of robust processes that operate consistently at large scale reduces the likelihood of batch failures that would require reprocessing or disposal [19] [20].

The economic benefits of green chemistry implementation often align with environmental goals, creating opportunities for sustainable process development [12] [8]. Reduced solvent consumption, lower energy requirements, and minimized waste disposal costs contribute to improved process economics while reducing environmental impact [12] [8]. These synergies demonstrate how environmental stewardship and economic optimization can be mutually reinforcing in pharmaceutical manufacturing [8] [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

385.0959969 g/mol

Monoisotopic Mass

385.0959969 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2BSS7XL60S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

MeSH Pharmacological Classification

Antiemetics

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Serotonin
HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]

Pictograms

Health Hazard

Health Hazard

Wikipedia

Azasetron hydrochloride

Dates

Last modified: 08-15-2023
1: Fang BX, Chen FC, Zhu D, Guo J, Wang LH. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. Oncotarget. 2017 Oct 31;8(63):106249-106257. doi: 10.18632/oncotarget.22174. eCollection 2017 Dec 5. PubMed PMID: 29290945; PubMed Central PMCID: PMC5739730.
2: Ahmadi-Mahmoodabadi N, Nasehi M, Emam Ghoreishi M, Zarrindast MR. Synergistic effect between prelimbic 5-HT3 and CB1 receptors on memory consolidation deficit in adult male Sprague-Dawley rats: An isobologram analysis. Neuroscience. 2016 Mar 11;317:173-83. doi: 10.1016/j.neuroscience.2015.12.010. Epub 2015 Dec 14. PubMed PMID: 26701293.
3: Hasebe S, Ago Y, Nishiyama S, Oka S, Hashimoto H, Takuma K, Matsuda T. Pharmacological profile of encounter-induced hyperactivity in isolation-reared mice. Behav Pharmacol. 2015 Oct;26(7 Spec No):681-90. doi: 10.1097/FBP.0000000000000140. PubMed PMID: 25932719.
4: Nasehi M, Kafi F, Khakpai F, Zarrindast MR. Involvement of the serotonergic system of the ventral hippocampus (CA3) on amnesia induced by ACPA in mice. Behav Brain Res. 2015 Jun 1;286:356-63. doi: 10.1016/j.bbr.2015.03.011. Epub 2015 Mar 11. PubMed PMID: 25771207.
5: Bell R, Duke AA, Gilmore PE, Page D, Bègue L. Anxiolytic-like effects observed in rats exposed to the elevated zero-maze following treatment with 5-HT2/5-HT3/5-HT4 ligands. Sci Rep. 2014 Jan 24;4:3881. doi: 10.1038/srep03881. PubMed PMID: 24457553; PubMed Central PMCID: PMC5379192.
6: Lin G, Ma J, Zhu J, Yang X, Hu L, Wang X. Determination of azasetron hydrochloride in rabbit plasma by liquid chromatography tandem mass spectrometry and its application. Biomed Chromatogr. 2011 Oct;25(10):1107-11. doi: 10.1002/bmc.1578. Epub 2010 Dec 29. PubMed PMID: 21204117.
7: Ataee R, Ajdary S, Rezayat M, Shokrgozar MA, Shahriari S, Zarrindast MR. Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues. Arch Iran Med. 2010 Mar;13(2):120-5. PubMed PMID: 20187666.
8: Ataee R, Ajdary S, Zarrindast M, Rezayat M, Shokrgozar MA, Ataee A. Y25130 hydrochloride, a selective 5HT3 receptor antagonist has potent antimitogenic and apoptotic effect on HT29 colorectal cancer cell line. Eur J Cancer Prev. 2010 Mar;19(2):138-43. doi: 10.1097/CEJ.0b013e3283354901. PubMed PMID: 20010428.
9: Yamada Y, Fujita M, Okuyama K, Takayanagi R, Ozeki T, Yokoyama H, Iga T. [Analysis of antiemetic effect of various dosage regimens of azasetron hydrochloride based on 5-HT3 receptor occupancy of serotonin]. Yakugaku Zasshi. 2007 Feb;127(2):353-7. Japanese. PubMed PMID: 17268155.
10: Hayakawa T, Sato M, Konaka M, Makino A, Hirohata T, Totsu S, Wada Y, Sato H, Inotsume N, Fujita A, Sekine K. [Comparison of ramosetron and azasetron for prevention of acute and delayed cisplatin-induced emesis in lung cancer patients]. Gan To Kagaku Ryoho. 2006 May;33(5):633-8. Japanese. PubMed PMID: 16685162.
11: Ju Yeon Ban, Yeon Hee Seong. Blockade of 5-HT(3) receptor with MDL 72222 and Y 25130 reduces beta-amyloid protein (25--35)-induced neurotoxicity in cultured rat cortical neurons. Eur J Pharmacol. 2005 Sep 27;520(1-3):12-21. PubMed PMID: 16150439.
12: Lee HJ, Ban JY, Seong YH. Blockade of 5-HT(3) receptor with MDL7222 and Y25130 reduces hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells. Life Sci. 2005 Dec 5;78(3):294-300. Epub 2005 Aug 19. PubMed PMID: 16112139.
13: Grandoso L, Torrecilla M, Pineda J, Ugedo L. alpha(2)-Adrenoceptor involvement in the in vitro inhibitory effect of citalopram on a subpopulation of rat locus coeruleus neurons. Eur J Pharmacol. 2005 Jul 4;517(1-2):51-8. PubMed PMID: 15975573.
14: Dougherty KJ, Bannatyne BA, Jankowska E, Krutki P, Maxwell DJ. Membrane receptors involved in modulation of responses of spinal dorsal horn interneurons evoked by feline group II muscle afferents. J Neurosci. 2005 Jan 19;25(3):584-93. PubMed PMID: 15659594; PubMed Central PMCID: PMC1890036.
15: Shimada S, Yagi Y, Kuramoto M, Aoki N, Ogawa M. Second-line chemotherapy with combined irinotecan and low-dose cisplatin for patients with metastatic gastric carcinoma resistant to 5-fluorouracil. Oncol Rep. 2003 May-Jun;10(3):687-91. PubMed PMID: 12684644.
16: Haga K, Inaba K, Syoji H, Hashimoto T. [Delayed emesis induced by the chemotherapeutic agent doxorubicin hydrochloride in dogs]. Nihon Yakurigaku Zasshi. 2000 Nov;116(5):313-20. Japanese. PubMed PMID: 11215382.
17: Beppu T, Ogawa M, Yamanaka T, Egami H, Ohara C, Masuda Y, Kudo S, Kuramoto M, Doi K, Matsuda T. [Clinical evaluation of Azasetron Hydrochloride: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma]. Gan To Kagaku Ryoho. 1998 Jul;25(8):1197-202. Japanese. PubMed PMID: 9679583.
18: Moriyama Y, Arimori K, Nakano M. Absorption characteristics of azasetron from rectal and oral routes in rabbits. Biol Pharm Bull. 1997 Jun;20(6):701-3. PubMed PMID: 9212995.
19: Katayama K, Asano K, Haga K, Fukuda T. High affinity binding of azasetron hydrochloride to 5-hydroxytryptamine3 receptors in the small intestine of rats. Jpn J Pharmacol. 1997 Apr;73(4):357-60. PubMed PMID: 9165374.
20: Yakushiji T, Akaike N. Blockade of 5-HT3 receptor-mediated currents in dissociated frog sensory neurones by benzoxazine derivative, Y-25130. Br J Pharmacol. 1992 Nov;107(3):853-7. PubMed PMID: 1472977; PubMed Central PMCID: PMC1907744.

Explore Compound Types